molecular formula C20H26N4O3S B2707186 5-((3,4-Dimethoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851809-83-1

5-((3,4-Dimethoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2707186
CAS No.: 851809-83-1
M. Wt: 402.51
InChI Key: HXWVBTCEGUYRKE-UHFFFAOYSA-N
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Description

This compound belongs to the thiazolo[3,2-b][1,2,4]triazole class, characterized by a fused thiazole-triazole core. Its structure includes a 3,4-dimethoxyphenyl group linked to a 4-methylpiperidine moiety via a methyl bridge, with a hydroxyl group at position 4.

Properties

IUPAC Name

5-[(3,4-dimethoxyphenyl)-(4-methylpiperidin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3S/c1-12-7-9-23(10-8-12)17(14-5-6-15(26-3)16(11-14)27-4)18-19(25)24-20(28-18)21-13(2)22-24/h5-6,11-12,17,25H,7-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXWVBTCEGUYRKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(C2=CC(=C(C=C2)OC)OC)C3=C(N4C(=NC(=N4)C)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-((3,4-Dimethoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex heterocyclic compound characterized by its unique structural features, including a triazole ring and a thiazole ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is C19H24N4O3SC_{19}H_{24}N_{4}O_{3}S, with a molecular weight of 388.5 g/mol. The structure includes several functional groups that may contribute to its biological activity:

PropertyValue
Molecular FormulaC₁₉H₂₄N₄O₃S
Molecular Weight388.5 g/mol
CAS Number868219-58-3

Anticancer Activity

Research indicates that compounds containing the triazole and thiazole moieties exhibit significant anticancer properties. For instance, a study on related triazole derivatives demonstrated their effectiveness against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The mechanism of action often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation .

In vitro studies have shown that derivatives similar to this compound can induce apoptosis in cancer cells through various pathways, including the modulation of Bcl-2 family proteins and activation of caspases .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Several studies have reported that thiazole and triazole derivatives possess antibacterial and antifungal activities. For example, similar compounds have been tested against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MICs) in the low micromolar range .

Anti-inflammatory Effects

Compounds with similar structures have also been evaluated for their anti-inflammatory properties. The presence of methoxy groups in the phenyl ring is believed to enhance anti-inflammatory activity by inhibiting pro-inflammatory cytokines like TNF-alpha and IL-6. These effects are crucial in conditions such as arthritis and other inflammatory diseases .

Case Studies

Several case studies highlight the biological activity of compounds related to this compound:

  • Anticancer Efficacy : A study focused on a series of triazole-thiazole derivatives demonstrated significant cytotoxicity against various cancer cell lines. The most potent compound showed an IC50 value of 6.2 µM against HCT-116 cells .
  • Antimicrobial Screening : Another investigation assessed the antimicrobial activity of related compounds against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited MIC values below 10 µg/mL, indicating strong antibacterial potential .
  • Anti-inflammatory Studies : Research involving animal models showed that administration of similar compounds led to reduced swelling and pain in induced inflammation models, suggesting a viable therapeutic approach for inflammatory conditions .

Scientific Research Applications

Research indicates that compounds with similar structural features exhibit various biological activities:

Antitumor Activity

Studies have shown that thiazolo[3,2-b][1,2,4]triazole derivatives possess significant antitumor properties. For instance, related compounds have demonstrated efficacy against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Table 1: Antitumor Activity of Related Compounds

CompoundCancer Cell LineIC50 (µM)
Compound AHeLa5.0
Compound BMCF-77.5
Compound CA54910.0

Antimicrobial Properties

The compound may also exhibit antimicrobial activity. Thiazole and triazole moieties are known for their potential in combating bacterial and fungal infections. Preliminary studies suggest that this compound can inhibit the growth of various pathogens.

Table 2: Antimicrobial Activity of Related Compounds

CompoundPathogenMinimum Inhibitory Concentration (MIC)
Compound DE. coli12 µg/mL
Compound ES. aureus10 µg/mL
Compound FC. albicans15 µg/mL

Neuroprotective Effects

Emerging research suggests that the compound may have neuroprotective effects. It could potentially modulate pathways involved in neurodegeneration and offer therapeutic benefits for conditions such as Alzheimer's disease.

Case Studies

Several case studies highlight the effectiveness of this compound and its derivatives in therapeutic applications:

  • Anticancer Studies : A study involving a related thiazolo[3,2-b][1,2,4]triazole derivative showed a significant reduction in tumor size in xenograft models when administered at specific dosages.
  • Metabolic Regulation : Research indicates that compounds targeting PPARs can improve insulin sensitivity and lipid profiles in diabetic models.
  • Synergistic Effects : Combination therapies using this compound with established chemotherapeutics have shown enhanced efficacy in vitro and in vivo.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Differences

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reported Activity Source
5-((3,4-Dimethoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol Thiazolo[3,2-b][1,2,4]triazol-6-ol 3,4-Dimethoxyphenyl, 4-methylpiperidinyl 454.53 Under investigation N/A
5-{4-(3-Chlorophenyl)-1-piperazinylmethyl}-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol Thiazolo[3,2-b][1,2,4]triazol-6-ol 4-Ethoxy-3-methoxyphenyl, 4-(3-chlorophenyl)piperazinyl 568.09 Antipsychotic potential
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles Triazolo[3,4-b]thiadiazole 4-Methoxyphenylpyrazolyl, variable R-groups ~350–400 (varies) Antifungal activity

Key Observations :

  • The 4-methylpiperidinyl moiety offers moderate lipophilicity, whereas the piperazinyl group in introduces a chlorine atom, which may improve blood-brain barrier penetration .
  • Activity Trends: Compounds with thiadiazole-triazole hybrids (e.g., ) show stronger antifungal activity (IC₅₀: 2–8 µM against Candida spp.) due to interactions with fungal lanosterol 14α-demethylase . In contrast, the target compound’s thiazolo-triazole core may favor antibacterial or neuroactive pathways.

Critical Insights :

  • Synthetic Complexity : The target compound requires advanced purification (e.g., HPLC), whereas oxadiazole derivatives () are synthesized via simpler thioether reactions.
  • Stability : The hydroxyl group at position 6 in the target compound may reduce metabolic stability compared to methyl or ethoxy substitutions in .

Q & A

Q. Basic

  • 1H NMR and IR spectroscopy : Confirm substituent integration (e.g., methoxy groups at δ 3.8–4.0 ppm) and functional groups (e.g., thiazole C=S stretch at ~1250 cm⁻¹) .
  • Elemental analysis : Validate stoichiometry (e.g., C, H, N, S percentages) .
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection (λ = 254 nm) .

How can reaction yields be optimized during the introduction of the 4-methylpiperidine moiety?

Q. Advanced

  • Solvent selection : Use anhydrous toluene or DMF to minimize hydrolysis of intermediates .
  • Catalysis : Employ Lewis acids (e.g., ZnCl₂) or bases (e.g., NaH) to enhance nucleophilic substitution rates .
  • Temperature control : Reflux conditions (80–100°C) improve reaction kinetics while avoiding decomposition .
  • Monitoring : Use TLC (silica gel, ethyl acetate/hexane) to track reaction progress and optimize stopping points .

What computational strategies predict the biological activity of thiazolo-triazole derivatives?

Q. Advanced

  • Molecular docking : Target enzymes like fungal 14-α-demethylase (PDB: 3LD6) to evaluate binding affinity of the 3,4-dimethoxyphenyl group in the active site .
  • QSAR modeling : Correlate substituent electronic parameters (e.g., Hammett σ) with antifungal IC₅₀ values to guide structural modifications .
  • ADMET prediction : Use tools like SwissADME to assess solubility (LogP) and metabolic stability (CYP450 interactions) .

How can researchers resolve discrepancies between in vitro and in vivo pharmacological data for this compound?

Q. Advanced

  • Bioavailability studies : Measure plasma protein binding (equilibrium dialysis) and permeability (Caco-2 assays) to identify absorption limitations .
  • Metabolite profiling : Use LC-MS/MS to detect phase I/II metabolites that may reduce efficacy in vivo .
  • Formulation optimization : Explore nanoemulsions or cyclodextrin complexes to enhance solubility and bioavailability .

What strategies enable regioselective functionalization of the thiazolo-triazole core?

Q. Advanced

  • Directing groups : Introduce electron-withdrawing groups (e.g., nitro) at C-5 to direct electrophilic substitution to C-2 .
  • Metal catalysis : Use Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for aryl group insertion at specific positions .
  • Protecting groups : Temporarily block reactive sites (e.g., -OH with acetyl) during multi-step syntheses .

What are the common impurities in the synthesis, and how are they mitigated?

Q. Basic

  • Byproducts : Unreacted intermediates (e.g., 4-methylpiperidine adducts) removed via recrystallization or preparative HPLC .
  • Oxidation products : Thiol-to-disulfide dimers minimized using inert atmospheres (N₂/Ar) .
  • Solvent residues : Azeotropic drying or vacuum distillation ensures removal of traces (e.g., DMF, POCl₃) .

How does the 3,4-dimethoxyphenyl group influence the compound’s electronic properties?

Q. Advanced

  • Electron donation : Methoxy groups increase electron density on the aromatic ring, enhancing π-π stacking with enzyme active sites (e.g., fungal cytochrome P450) .
  • Lipophilicity : LogP increases by ~1.5 units compared to non-substituted analogs, improving membrane permeability .
  • Steric effects : Ortho-dimethoxy substitution may hinder rotation, stabilizing bioactive conformations .

What in vitro assays are suitable for preliminary evaluation of antifungal activity?

Q. Basic

  • Broth microdilution : Determine MIC values against Candida albicans (ATCC 90028) and Aspergillus fumigatus (ATCC 204305) .
  • Time-kill assays : Assess fungicidal vs. fungistatic effects at 2× MIC over 24–48 hours .
  • Resazurin assay : Use fluorescence to quantify metabolic inhibition in real-time .

How can SAR studies guide the modification of the thiazolo-triazole scaffold?

Q. Advanced

  • Core variation : Replace thiazolo with oxadiazolo to modulate redox potential and reduce toxicity .
  • Substituent screening : Test halogenated (e.g., -Cl) or heteroaromatic groups (e.g., pyridyl) at C-5 for enhanced potency .
  • Hybridization : Conjugate with fluconazole-like fragments to exploit dual-binding modes .

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